N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Description
N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyloxolan ring, a pyridinylmethyl group, and a piperidine carboxamide moiety
Properties
IUPAC Name |
N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-19(21-17-7-11-24-18(17)16-3-4-16)22-9-5-14(6-10-22)12-15-2-1-8-20-13-15/h1-2,8,13-14,16-18H,3-7,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWIOKLUPPSIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)NC(=O)N3CCC(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropyloxolan Ring: This step can be achieved through the cyclopropanation of an appropriate oxolane precursor using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halomethyl intermediate.
Piperidine Carboxamide Formation: The final step involves the coupling of the cyclopropyloxolan and pyridinylmethyl intermediates with a piperidine carboxamide derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyloxolan ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a piperidinylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, HOBt.
Major Products
Oxidation Products: Oxidized derivatives of the cyclopropyloxolan ring.
Reduction Products: Reduced forms of the pyridinylmethyl group.
Substitution Products: Various substituted derivatives at the piperidine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyloxolan-3-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
